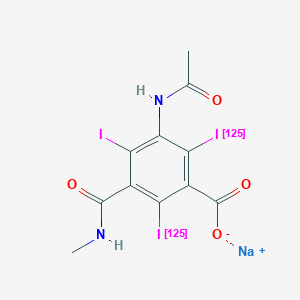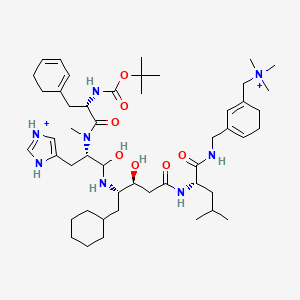
Bantag-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bantag-1 是一种合成有机化合物,以其作为肽拮抗剂的作用而闻名。它是一种高亲和力孤儿 G 蛋白偶联受体胃泌素释放肽受体亚型 3 (BRS-3) 拮抗剂。 This compound 在表达 BRS-3 的细胞中的结合亲和力约为 1.3 纳摩尔 。由于其特异性和高亲和力,这种化合物通常用于生化和生理研究。
准备方法
合成路线和反应条件: Bantag-1 通过一系列肽偶联反应合成。合成涉及将氨基酸依次添加以形成肽链。关键步骤包括:
- 使用 Boc (叔丁氧羰基) 基团保护氨基。
- 使用 N,N'-二环己基碳二亚胺 (DCC) 和 1-羟基苯并三唑 (HOBt) 等试剂偶联氨基酸。
- 使用三氟乙酸 (TFA) 脱保护 Boc 基团。
工业生产方法: this compound 的工业生产遵循类似的合成路线,但在更大规模上进行。该过程包括:
- 使用自动肽合成仪进行大规模肽合成。
- 使用高效液相色谱 (HPLC) 纯化最终产物。
- 冷冻干燥以获得粉末形式的化合物 。
化学反应分析
反应类型: Bantag-1 在其合成过程中主要经历肽偶联和脱保护反应。它在生理条件下稳定,不易发生氧化、还原或取代反应。
常用试剂和条件:
偶联试剂: N,N'-二环己基碳二亚胺 (DCC)、1-羟基苯并三唑 (HOBt)。
脱保护试剂: 三氟乙酸 (TFA)。
主要形成的产物: This compound 合成过程中形成的主要产物是肽链本身,然后进行纯化和表征 。
科学研究应用
Bantag-1 有多种科学研究应用,包括:
化学: 用作肽合成研究中的模型化合物。
生物学: 用于涉及 G 蛋白偶联受体,特别是胃泌素释放肽受体亚型 3 的研究。
医学: 研究其在与 BRS-3 相关的疾病,如肥胖和代谢紊乱中的潜在治疗应用。
作用机制
Bantag-1 通过与胃泌素释放肽受体亚型 3 (BRS-3) 高亲和力结合发挥其作用。这种结合抑制受体的活性,从而阻断下游信号通路。 所涉及的分子靶标包括 G 蛋白偶联受体 BRS-3,它在调节能量稳态和代谢过程中发挥作用 。
类似化合物:
MK-5046: BRS-3 的非肽激动剂。
Bag-1 和 Bag-2: BRS-3 的选择性激动剂。
比较: 与其他化合物相比,this compound 由于其对 BRS-3 的高度特异性和亲和力而独一无二。虽然 MK-5046 是一种激动剂,但 this compound 是一种拮抗剂,提供了一种不同的作用机制。 Bag-1 和 Bag-2 也是激动剂,这使得 this compound 在其抑制作用方面独树一帜 。
相似化合物的比较
MK-5046: A nonpeptide agonist of BRS-3.
Bag-1 and Bag-2: Selective agonists for BRS-3.
Comparison: Bantag-1 is unique due to its high specificity and affinity for BRS-3 compared to other compounds. While MK-5046 is an agonist, this compound acts as an antagonist, providing a different mechanism of action. Bag-1 and Bag-2 are also agonists, making this compound distinct in its inhibitory role .
属性
分子式 |
C49H82N8O7+2 |
|---|---|
分子量 |
895.2 g/mol |
IUPAC 名称 |
[3-[[[(2S)-2-[[(3S,4S)-4-[[(2S)-2-[[(2S)-3-cyclohexa-1,3-dien-1-yl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]-methylamino]-1-hydroxy-3-(1H-imidazol-3-ium-5-yl)propyl]amino]-5-cyclohexyl-3-hydroxypentanoyl]amino]-4-methylpentanoyl]amino]methyl]cyclohexa-1,3-dien-1-yl]methyl-trimethylazanium |
InChI |
InChI=1S/C49H80N8O7/c1-33(2)23-40(45(60)51-29-36-21-16-22-37(24-36)31-57(7,8)9)53-44(59)28-43(58)39(25-34-17-12-10-13-18-34)54-46(61)42(27-38-30-50-32-52-38)56(6)47(62)41(26-35-19-14-11-15-20-35)55-48(63)64-49(3,4)5/h11,14,19,21,24,30,32-34,39-43,46,54,58,61H,10,12-13,15-18,20,22-23,25-29,31H2,1-9H3,(H3-,50,51,52,53,55,59,60,63)/p+2/t39-,40-,41-,42-,43-,46?/m0/s1 |
InChI 键 |
DAWSYEXBFLQUER-SLMIJXFKSA-P |
手性 SMILES |
CC(C)C[C@@H](C(=O)NCC1=CCCC(=C1)C[N+](C)(C)C)NC(=O)C[C@@H]([C@H](CC2CCCCC2)NC([C@H](CC3=C[NH+]=CN3)N(C)C(=O)[C@H](CC4=CC=CCC4)NC(=O)OC(C)(C)C)O)O |
规范 SMILES |
CC(C)CC(C(=O)NCC1=CCCC(=C1)C[N+](C)(C)C)NC(=O)CC(C(CC2CCCCC2)NC(C(CC3=C[NH+]=CN3)N(C)C(=O)C(CC4=CC=CCC4)NC(=O)OC(C)(C)C)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


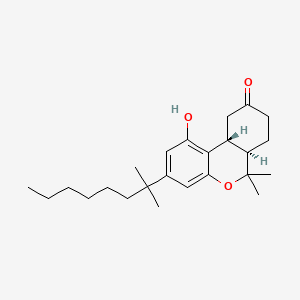
![1-[2-hydroxy-3-propyl-4-[4-[4-(2H-tetrazol-5-yl)phenoxy]butoxy]phenyl]ethanone](/img/structure/B10774285.png)
![[1-[[2-[[3,4-Dihydroxy-5-(3-hydroxytetradecanoylamino)-6-phosphonooxyoxan-2-yl]methoxy]-4-hydroxy-6-(hydroxymethyl)-5-phosphonooxyoxan-3-yl]amino]-1-oxotetradecan-3-yl] dodecanoate](/img/structure/B10774286.png)
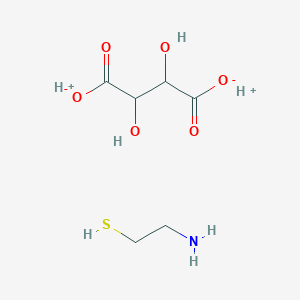
![4-[2-[[7-Amino-2-(furan-2-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-yl]amino]ethyl]-2-tritiophenol](/img/structure/B10774301.png)
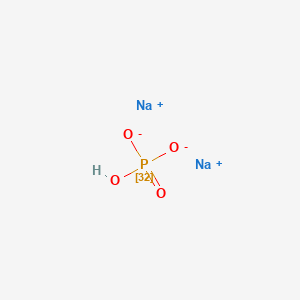
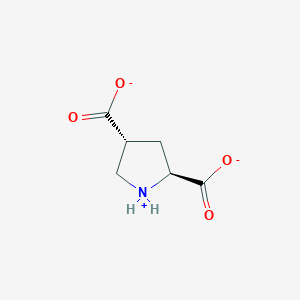
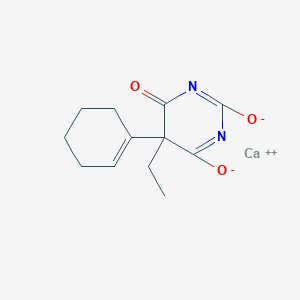

![13-(cyclopropylamino)-5-(4-methoxyphenyl)-8-thia-5,10-diazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B10774326.png)
![4-[4-(Ethylsulfonyl-(pyridin-3-ylmethyl)amino)phenoxy]benzamide](/img/structure/B10774335.png)
![1-Butyl-4-{3-fluoro-4-[(2-methylpyridin-4-yl)oxy]phenyl}-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B10774342.png)
amino}-4,5,6,7-tetrahydro-1,2-benzoxazol-3-ol](/img/structure/B10774348.png)
